molecular formula C23H25N3O3 B12200384 (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B12200384
M. Wt: 391.5 g/mol
InChI Key: DBHCZDRFNBFRPF-CSKARUKUSA-N
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Description

(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a dimethoxyphenyl group through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with a dimethoxyphenylpropenone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity that makes it a candidate for drug development, particularly in targeting specific molecular pathways or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality. Its applications could extend to areas like pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets within biological systems. This could include binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one include other benzimidazole derivatives, piperidine-containing compounds, and propenone-linked molecules. Examples include:

  • Benzimidazole derivatives with different substituents.
  • Piperidine-based compounds with various functional groups.
  • Propenone-linked molecules with different aromatic groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H25N3O3/c1-28-20-9-7-16(15-21(20)29-2)8-10-22(27)26-13-11-17(12-14-26)23-24-18-5-3-4-6-19(18)25-23/h3-10,15,17H,11-14H2,1-2H3,(H,24,25)/b10-8+

InChI Key

DBHCZDRFNBFRPF-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

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